Taxa-4(20),11-dien-5alpha-ol
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Overview
Description
Taxa-4(20),11-dien-5alpha-ol is a taxane diterpenoid.
Scientific Research Applications
Biosynthesis in Taxol Production
Taxa-4(20),11-dien-5alpha-ol plays a crucial role in the biosynthesis of the anticancer drug taxol in Taxus species. This compound is formed through the cytochrome P450-mediated hydroxylation and double bond migration of the diterpene olefin precursor taxa-4(5),11(12)-diene (Jennewein et al., 2004).
Novel Taxane Derivatives
Research has identified new taxane derivatives, including those involving this compound, in Taxus baccata yew grown in Israel. These derivatives contribute to the expanding understanding of the taxane family's chemical diversity and potential therapeutic applications (Shi et al., 2004).
Intermediate in Taxol Biosynthesis Pathway
This compound is identified as an intermediate in the biosynthetic pathway to Taxol, with studies focusing on its synthesis to understand better the Taxol biosynthetic pathway and its intermediates (Vázquez & Williams, 2000).
Functional Expression in Escherichia coli
The this compound-O-acetyl transferase, which catalyzes a step in Taxol biosynthesis, has been cloned and functionally expressed in Escherichia coli. This demonstrates the potential for manipulating key enzymes in the pathway for improved Taxol production (Walker et al., 2000).
Taxol Biosynthesis Enzyme Studies
Studies on the acetylation of this compound, a specific step in Taxol biosynthesis, have provided insights into the enzyme's properties, including its selectivity and affinity for substrates. This acetylation step is a key focus for understanding and potentially enhancing Taxol biosynthesis (Walker et al., 1999).
Properties
CAS No. |
178888-02-3 |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-5-ol |
InChI |
InChI=1S/C20H32O/c1-13-6-7-15-12-17-14(2)18(21)9-11-20(17,5)10-8-16(13)19(15,3)4/h15,17-18,21H,2,6-12H2,1,3-5H3/t15-,17+,18-,20+/m0/s1 |
InChI Key |
QHDGSWAXTYWVOP-ZNWBIBPKSA-N |
Isomeric SMILES |
CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)O)C |
SMILES |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C |
Canonical SMILES |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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